molecular formula C15H27N3O4 B2782942 tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate CAS No. 1233954-82-9

tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2782942
CAS No.: 1233954-82-9
M. Wt: 313.398
InChI Key: CDUCSVUDNVEOQU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate is a high-purity chemical compound with a molecular weight of 313.40 g/mol and a specified purity of 95.0% . This complex organic molecule integrates a piperidine ring, a morpholine carbonyl group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The Boc group provides stability during synthetic processes and can be selectively removed under mild acidic conditions, revealing a reactive secondary amine for further functionalization. The morpholine carbonyl moiety can enhance the solubility and metabolic stability of potential drug candidates. Compounds featuring piperidine and morpholine rings are frequently explored in the development of active pharmaceutical ingredients (APIs) . For instance, structurally similar tert-butyl piperidine carboxylates have been documented as key synthetic intermediates in the development of pharmaceuticals such as Vandetanib and Tepotinib . Furthermore, chiral analogs of this scaffold are recognized as promising intermediates for constructing bioactive molecules that target neurological disorders and serve as valuable backbones in structure-based drug design initiatives . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(morpholine-4-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-12(5-7-18)16-13(19)17-8-10-21-11-9-17/h12H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUCSVUDNVEOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The process generally includes the following steps:

    Formation of the Piperidine Intermediate: A piperidine derivative is reacted with a suitable reagent to introduce the desired functional groups.

    Coupling with Morpholine: The piperidine intermediate is then coupled with morpholine under controlled conditions to form the morpholine-4-carbonyl derivative.

    Introduction of the tert-Butyl Group: Finally, tert-butyl chloroformate is introduced to the reaction mixture to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Recent studies have shown that derivatives of piperidine compounds exhibit significant antibacterial properties against resistant strains of bacteria. For example, compounds similar to tert-butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate have been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations .
  • Anticancer Research : The piperidine scaffold has been explored for developing anticancer agents. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for further development in cancer therapeutics .
  • Neurological Disorders : Research indicates that piperidine derivatives may have neuroprotective effects. For instance, certain analogs have been studied for their ability to modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Condition Effectiveness Reference
AntibacterialMRSA, VREfmEffective at low concentrations
AnticancerVarious cancer cell linesCytotoxic effects observed
NeuroprotectiveAlzheimer's disease modelsModulation of neurotransmitters

Synthesis and Mechanism

The synthesis of this compound typically involves the coupling of morpholine derivatives with piperidine carboxylic acids under specific reaction conditions. This process often utilizes coupling agents to facilitate the formation of the amide bond.

Case Studies

  • Case Study: Antibacterial Efficacy
    A study conducted by researchers aimed at evaluating the antibacterial properties of various piperidine derivatives, including this compound, found that it exhibited comparable efficacy to established antibiotics against resistant strains .
  • Case Study: Cancer Cell Line Testing
    In vitro studies on cancer cell lines demonstrated that compounds derived from this scaffold induced apoptosis and inhibited proliferation, indicating potential as a lead compound for new anticancer therapies .
  • Case Study: Neuroprotective Effects
    Research exploring the neuroprotective effects of similar compounds highlighted their ability to reduce oxidative stress in neuronal cells, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

  • The morpholine-4-carbonyl group in the target compound introduces a polar, cyclic amide moiety, enhancing solubility in polar solvents compared to nonpolar substituents like indole or benzyl groups .
  • Fluorinated analogs (e.g., difluorobenzylamino derivatives) exhibit improved metabolic stability and bioavailability, making them favorable in medicinal chemistry .

Comparative Analysis :

  • The target compound’s synthesis via mixed anhydrides is efficient (82% yield) and avoids harsh conditions required for nitro reductions or aromatic substitutions in analogs .
  • Fluorinated derivatives (e.g., 4-fluoro-5-methylphenylamino) require additional purification steps (e.g., column chromatography) due to steric hindrance .

Biological Activity

tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₃₁N₃O₄
  • Molecular Weight : 359.48 g/mol
  • CAS Number : 1146080-02-5

The biological activity of this compound primarily involves its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are crucial for insulin regulation. By inhibiting DPP-4, this compound can enhance the levels of active incretin hormones, thereby improving glycemic control in patients with type 2 diabetes mellitus (T2DM) .

DPP-4 Inhibition

In vitro studies have demonstrated that this compound exhibits significant DPP-4 inhibitory activity. The inhibition of this enzyme leads to:

  • Increased levels of glucagon-like peptide-1 (GLP-1), which promotes insulin secretion.
  • Decreased glucagon secretion, contributing to lower blood glucose levels .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may also possess anti-inflammatory properties. Research suggests that it could be beneficial in treating inflammatory conditions by modulating immune responses .

Case Studies and Research Findings

  • Clinical Trials on T2DM :
    • A study involving patients with T2DM demonstrated that administration of DPP-4 inhibitors resulted in improved glycemic control and weight management. The compound was particularly noted for its favorable safety profile compared to other antidiabetic agents .
  • Inflammation Models :
    • In animal models of inflammation, the compound showed promise in reducing markers of inflammation and improving overall metabolic profiles. This suggests potential applications beyond diabetes, possibly in treating conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications to the piperidine ring or the morpholine moiety can significantly influence its potency as a DPP-4 inhibitor. For instance:

ModificationEffect on Activity
Addition of halogen groupsIncreased potency
Alteration of carbon chain lengthVariable effects on solubility and bioavailability

Q & A

Q. Troubleshooting Table :

Side ReactionMitigation
tert-Bu cleavageAvoid strong acids (TFA); use HCl/dioxane for mild deprotection
Morpholine ring-openingReplace polar aprotic solvents (DMF) with THF

How can in vitro assays be designed to evaluate the biological activity of this compound?

  • Target Selection : Prioritize receptors where morpholine/piperidine scaffolds show affinity (e.g., GPCRs, kinases) .
  • Assay Types :
    • Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists) .
    • Functional Assays : cAMP accumulation or calcium flux for GPCR activity .
  • Structural Modifications : Introduce fluorophores (e.g., BODIPY) via the piperidine nitrogen for imaging studies .

Data Interpretation : Compare IC₅₀ values with structurally similar compounds (see Table 1 ) to establish SAR.

What computational tools predict the reactivity and binding modes of this compound?

  • Molecular Docking (AutoDock, Glide) : Simulate interactions with target proteins (e.g., serotonin receptors) using the morpholine carbonyl as a hydrogen bond acceptor .
  • DFT Calculations (Gaussian, ORCA) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • MD Simulations (AMBER, GROMACS) : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .

Validation : Cross-check docking poses with crystallographic data of analogous ligand-receptor complexes .

What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Comparative Analysis of Structural Analogues

Table 1 : Structure-Activity Relationships (SAR) of Piperidine/Morpholine Derivatives

CompoundStructural FeatureBiological ActivityKey Reference
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateFree amine on piperidineDopamine receptor modulation
tert-Butyl 4-(3-thiophen-2-yl)piperidine-1-carboxylateThiophene substituentAntimicrobial
Target Compound Morpholine-4-carbonylKinase inhibition (predicted)

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